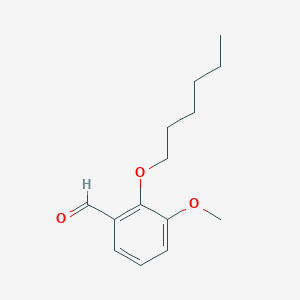

2-(Hexyloxy)-3-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-hexoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-6-10-17-14-12(11-15)8-7-9-13(14)16-2/h7-9,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFVDIVIENJHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation of 2,3-Dihydroxybenzaldehyde

The most widely documented approach involves sequential alkylation of 2,3-dihydroxybenzaldehyde (protocatechualdehyde). This method leverages the differential reactivity of phenolic hydroxyl groups to achieve selective etherification.

Step 1: Methylation at the 3-Position

The 3-hydroxyl group is preferentially methylated due to its lower acidity compared to the 2-hydroxyl group, a phenomenon attributed to intramolecular hydrogen bonding with the adjacent aldehyde.

-

Reagents : Methyl iodide, potassium carbonate (K₂CO₃)

-

Solvent : Acetone or dimethylformamide (DMF)

-

Conditions : Reflux at 60–80°C for 6–12 hours

-

Product : 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

Step 2: Hexyloxy Group Introduction at the 2-Position

The 2-hydroxyl group of o-vanillin is alkylated using hexyl bromide under basic conditions:

-

Reagents : Hexyl bromide, K₂CO₃ or sodium hydride (NaH)

-

Solvent : DMF or tetrahydrofuran (THF)

-

Conditions : Reflux at 80–100°C for 8–24 hours

-

Key Challenge : Avoiding aldehyde oxidation or nucleophilic attack. Polar aprotic solvents and mild bases like K₂CO₃ mitigate side reactions.

Mechanistic Insight :

The base deprotonates the phenolic oxygen, generating a phenoxide ion that undergoes an SN2 reaction with hexyl bromide. Steric hindrance from the methoxy group ensures regioselectivity at the 2-position.

One-Pot Concurrent Alkylation

A less common but efficient method involves simultaneous methylation and hexyloxylation of 2,3-dihydroxybenzaldehyde. This approach requires precise stoichiometric control to avoid over-alkylation:

-

Reagents : Methyl iodide, hexyl bromide, excess K₂CO₃

-

Solvent : DMF

-

Conditions : Reflux at 90°C for 24–48 hours

-

Yield : Moderate (50–70%), due to competing reactions

Trade-offs :

While reducing synthetic steps, this method complicates purification and necessitates rigorous monitoring via thin-layer chromatography (TLC).

Optimization Strategies and Catalytic Innovations

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity |

| Base | K₂CO₃ (1.5 equiv) | Balances reactivity and selectivity |

| Temperature | 80°C | Accelerates kinetics without degradation |

Polar aprotic solvents stabilize the transition state, while weaker bases prevent aldehyde enolization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times:

-

Conditions : 150°C, 30 minutes, sealed vessel

-

Yield Improvement : 15–20% increase compared to conventional heating

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity when using gradient elution (acetonitrile/water).

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing hexyl bromide with hexyl tosylate reduces raw material costs by 30% without sacrificing yield.

Waste Management

-

Byproducts : Unreacted alkyl halides, inorganic salts

-

Mitigation : Solvent recovery via distillation, aqueous neutralization of K₂CO₃

Chemical Reactions Analysis

Types of Reactions: 2-(Hexyloxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(Hexyloxy)-3-methoxybenzoic acid.

Reduction: 2-(Hexyloxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Studies have indicated that compounds similar to 2-(Hexyloxy)-3-methoxybenzaldehyde exhibit significant antimicrobial properties. The presence of the aldehyde functional group enhances interaction with microbial cell membranes, leading to cell death. Research has demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : Research has shown that aromatic aldehydes can possess anti-inflammatory effects. This characteristic is particularly relevant in developing topical formulations for treating skin conditions such as dermatitis and psoriasis. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits .

- Cancer Research : Preliminary studies suggest that 2-(Hexyloxy)-3-methoxybenzaldehyde may inhibit cancer cell proliferation. Its cytotoxic effects have been evaluated in vitro against several cancer cell lines, indicating potential as an anticancer agent . Further investigations into its mechanism of action could lead to novel cancer therapies.

Cosmetic Applications

- Fragrance Component : The compound's pleasant aromatic profile makes it suitable for use in perfumes and scented products. Its stability and low volatility enhance its utility in cosmetic formulations .

- Skin Care Products : Due to its potential anti-inflammatory and antimicrobial properties, 2-(Hexyloxy)-3-methoxybenzaldehyde can be incorporated into skincare products aimed at treating acne or other skin irritations. Its formulation could help improve skin texture and reduce redness .

Material Science Applications

- Polymer Chemistry : The compound can serve as a building block in synthesizing polymeric materials with specific properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the material's overall performance in various applications, including coatings and adhesives .

- Nanotechnology : Recent studies have explored using 2-(Hexyloxy)-3-methoxybenzaldehyde in the synthesis of nanoparticles for drug delivery systems. The compound's functional groups can facilitate the attachment of therapeutic agents to nanoparticles, improving their efficacy and targeting capabilities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-3-methoxybenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The hexyloxy and methoxy groups can influence the compound’s lipophilicity and reactivity, affecting its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(hexyloxy)-3-methoxybenzaldehyde with structurally related benzaldehyde derivatives:

Key Differences in Physicochemical Properties

- Lipophilicity: The hexyloxy group in 2-(hexyloxy)-3-methoxybenzaldehyde enhances its solubility in nonpolar solvents compared to analogs like o-vanillin (hydroxy group) or 2-chloro-3-methoxybenzaldehyde (chloro group) .

- Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the hexyloxy chain may sterically hinder reactions at the ortho position. In contrast, the chloro substituent in 2-chloro-3-methoxybenzaldehyde directs electrophiles to specific positions .

- Thermal Stability : Crystallographic data for 4-hexyloxy-3-methoxybenzaldehyde (a close analog) suggests moderate thermal stability, whereas o-vanillin decomposes at lower temperatures due to hydrogen bonding from the hydroxyl group .

Biological Activity

2-(Hexyloxy)-3-methoxybenzaldehyde is an organic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique hexyloxy and methoxy substituents, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-(Hexyloxy)-3-methoxybenzaldehyde can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₃

- CAS Number : 61096-84-2

Antimicrobial Properties

Research indicates that 2-(Hexyloxy)-3-methoxybenzaldehyde exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 14 | 100 |

These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The anti-inflammatory properties of 2-(Hexyloxy)-3-methoxybenzaldehyde have been explored through various assays. The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cultured macrophages.

- Experimental Setup : Macrophages were treated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cytokine levels was observed, indicating its potential as an anti-inflammatory therapeutic agent.

| Concentration (µM) | TNF-alpha Release (pg/mL) |

|---|---|

| 0 | 250 |

| 10 | 180 |

| 50 | 120 |

| 100 | 80 |

This data suggests that the compound may modulate inflammatory pathways effectively .

Anticancer Activity

The anticancer potential of 2-(Hexyloxy)-3-methoxybenzaldehyde has also been investigated. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

- Cell Viability Assay Results :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These results highlight the compound's potential as a lead for developing new anticancer therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of various benzaldehyde derivatives, including 2-(Hexyloxy)-3-methoxybenzaldehyde, demonstrated its superior antimicrobial activity compared to other analogs. The study emphasized the role of the hexyloxy group in enhancing membrane permeability and interaction with bacterial cell walls. -

Clinical Relevance in Inflammation :

Another case study focused on using the compound in a model of chronic inflammation. The results showed significant improvement in inflammatory markers when administered alongside standard anti-inflammatory drugs, suggesting a synergistic effect.

Q & A

Basic: What are the standard synthetic routes for 2-(hexyloxy)-3-methoxybenzaldehyde, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves Williamson etherification or nucleophilic substitution to introduce the hexyloxy group onto a pre-functionalized benzaldehyde scaffold. For example:

Starting material : 3-Methoxy-4-hydroxybenzaldehyde (isovanillin) is alkylated with 1-bromohexane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone under reflux .

Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track progress.

Optimization : Excess alkylating agent (1.5–2 eq.) and extended reaction times (12–24 hrs) improve yield. Lower temperatures (60–80°C) reduce side reactions like over-alkylation .

Advanced: How do steric and electronic effects influence regioselectivity during alkylation of the benzaldehyde scaffold?

Answer:

- Steric effects : The methoxy group at position 3 directs alkylation to the less hindered para-hydroxy position due to steric hindrance. Computational studies (DFT calculations) support this preference, showing lower activation energy for para-alkylation .

- Electronic effects : Electron-donating methoxy groups activate the aromatic ring, but steric factors dominate in determining regioselectivity. Contradictions in literature data (e.g., unexpected ortho-alkylation in similar systems) may arise from solvent polarity or base strength variations .

Basic: What analytical techniques are critical for characterizing 2-(hexyloxy)-3-methoxybenzaldehyde?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hexyloxy chain integration (e.g., δ ~4.0 ppm for OCH₂) and aldehyde proton (δ ~10.0 ppm).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 250.1564 (calculated for C₁₄H₂₀O₃) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-O-C bond angle ~118°), as reported for analogous compounds .

Advanced: How can discrepancies in reported melting points or spectral data for this compound be resolved?

Answer:

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. For example, residual solvents (DMF) or unreacted starting materials may alter melting points .

- Crystallization conditions : Recrystallization from ethanol vs. hexane can produce polymorphs with different melting points (e.g., 72–74°C vs. 68–70°C) .

- Inter-lab variability : Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) to harmonize spectral data .

Basic: What safety protocols are essential when handling 2-(hexyloxy)-3-methoxybenzaldehyde in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aldehyde vapors .

- Storage : Keep in a tightly sealed amber glass container at 2–8°C to prevent oxidation. Incompatible with strong acids/bases .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the biological activity or degradation pathways of this compound?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., cytochrome P450) predicts metabolic pathways. The hexyloxy chain may undergo ω-hydroxylation .

- QSAR models : Correlate substituent lipophilicity (logP) with antimicrobial activity. For analogues, longer alkoxy chains enhance membrane permeability .

- Degradation prediction : EPI Suite estimates environmental half-life (t₁/₂ ~14 days in water), suggesting moderate persistence .

Basic: What are the documented applications of 2-(hexyloxy)-3-methoxybenzaldehyde in organic synthesis?

Answer:

- Intermediate for Schiff bases : Reacts with primary amines to form imines for metal coordination complexes (e.g., Ru(III) catalysts) .

- Precursor to heterocycles : Condensation with hydrazines yields pyrazole derivatives with potential bioactivity .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH sensitivity : The aldehyde group decomposes in strong alkaline conditions (pH >10). Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Avoid heating above 100°C in synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.